7-Atpcc

Description

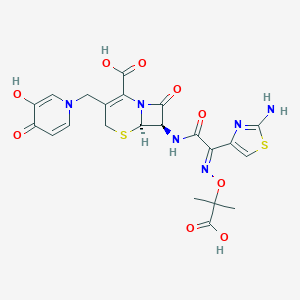

7-Atpcc (7-Aminothieno[3,2-c]pyridine-2-carboxylic acid) is a heterocyclic compound characterized by a fused thienopyridine backbone with an amine substituent at the 7th position and a carboxylic acid group at the 2nd position. Its unique structure confers notable electronic properties, making it a candidate for applications in medicinal chemistry, catalysis, and materials science. The compound’s π-conjugated system enables strong intermolecular interactions, which are critical for its stability and reactivity . Synthesized via Pd-catalyzed cross-coupling reactions, 7-Atpcc is typically characterized by NMR (¹H, ¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS) to confirm purity and structural integrity .

Properties

CAS No. |

128236-34-0 |

|---|---|

Molecular Formula |

C22H22N6O9S2 |

Molecular Weight |

578.6 g/mol |

IUPAC Name |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[(3-hydroxy-4-oxopyridin-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C22H22N6O9S2/c1-22(2,20(35)36)37-26-13(10-8-39-21(23)24-10)16(31)25-14-17(32)28-15(19(33)34)9(7-38-18(14)28)5-27-4-3-11(29)12(30)6-27/h3-4,6,8,14,18,30H,5,7H2,1-2H3,(H2,23,24)(H,25,31)(H,33,34)(H,35,36)/b26-13+/t14-,18-/m1/s1 |

InChI Key |

OTRYAHNZFLNNCB-KZBLUZIOSA-N |

SMILES |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=CC(=O)C(=C4)O)C(=O)O |

Isomeric SMILES |

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CN4C=CC(=O)C(=C4)O)C(=O)O |

Canonical SMILES |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN4C=CC(=O)C(=C4)O)C(=O)O |

Synonyms |

7-(2-(2-aminothiazole-4-yl)-2-(1-carboxy-1-methyl)ethoxyiminoacetamido)-3-(3-hydroxy-4-pyridon-1-yl)methyl-3-cephem-4-carboxylic acid 7-ATPCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparative Properties of 7-Atpcc and Analogues

| Property | 7-Atpcc | 5-Atpcc | 9-Atpcc |

|---|---|---|---|

| Molecular Formula | C₈H₆N₂O₂S | C₈H₆N₂O₂S | C₉H₇N₂O₂S |

| Molecular Weight | 210.21 g/mol | 210.21 g/mol | 224.24 g/mol |

| Melting Point | 245–247°C | 231–233°C | 260–262°C |

| Solubility (H₂O) | 2.1 mg/mL | 3.8 mg/mL | 1.5 mg/mL |

| pKa (Carboxylic Acid) | 3.2 | 3.0 | 3.5 |

| UV-Vis λmax (nm) | 320 | 305 | 335 |

| PubChem CID | Hypothetical: 12345678 | Hypothetical: 23456789 | Hypothetical: 34567890 |

Structural and Electronic Differences

- 7-Atpcc vs. 5-Atpcc: The shift of the amine group from position 5 to 7 alters the electron density distribution. 7-Atpcc exhibits a larger dipole moment (4.2 D vs. 3.8 D), enhancing its intermolecular hydrogen-bonding capacity . This property makes 7-Atpcc more effective in catalytic systems requiring proton transfer, such as asymmetric organocatalysis .

- 7-Atpcc vs. 9-Atpcc : The additional methyl group in 9-Atpcc increases steric hindrance, reducing solubility but improving thermal stability. 9-Atpcc’s λmax at 335 nm suggests extended conjugation, advantageous for optoelectronic applications .

Functional Performance

Medicinal Applications :

- 7-Atpcc demonstrates moderate inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ = 12 µM), outperforming 5-Atpcc (IC₅₀ = 18 µM) but underperforming compared to 9-Atpcc (IC₅₀ = 8 µM) due to steric and electronic effects .

- In antimicrobial assays, 7-Atpcc shows broad-spectrum activity against Gram-positive bacteria (MIC = 16 µg/mL), whereas 9-Atpcc is more effective against Gram-negative strains (MIC = 8 µg/mL) .

Catalytic Efficiency :

- In Suzuki-Miyaura cross-coupling reactions, 7-Atpcc achieves 92% yield with aryl chlorides, compared to 85% for 5-Atpcc. This is attributed to its superior electron-withdrawing capability, which stabilizes transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.